molecular formula C6Cl4O4-2 B1258304 Tetrachloromuconate(2-)

Tetrachloromuconate(2-)

Cat. No. B1258304
M. Wt: 277.9 g/mol
InChI Key: OPEJMVTXTHBTBS-ZPUQHVIOSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrachloromuconate(2-) is a chlorocarboxylic acid anion. It is a conjugate base of a tetrachloromuconic acid.

Scientific Research Applications

Autocatalysis in Chemical Reactions

The chlorite-tetrathionate reaction demonstrates autocatalysis with respect to hydrogen and chloride ion products and the key intermediate, HOCl. This research provides insights into the kinetic behavior of such reactions and how tetrachloromuconate(2-) plays a role in them (Horváth, Nagypál & Epstein, 2006).

Potential in High Energy Dense Oxidizers

Research on CHNO-based molecules, including those containing tetrachloromuconate(2-) moieties, explores their suitability as potential oxidizers in energetic formulations. This includes studying their physical properties and reaction behaviors (Klapötke, Krumm, Moll & Rest, 2011).

Biological Electron Acceptors

Tetrathionate, related to tetrachloromuconate(2-), is used by bacteria as an electron acceptor. Research into tetrathionate reductases in bacteria like Campylobacter jejuni highlights the role of these compounds in bacterial energy metabolism and their prevalence in various environments (Liu et al., 2013).

Environmental Remediation

Studies on the dechlorination of tetrachloroethene, a compound similar to tetrachloromuconate(2-), by specific bacterial strains illustrate the potential application of these processes in environmental remediation and pollution control (Maymó-Gatell, Chien, Gossett & Zinder, 1997).

Redox Reactions in Aqueous Solutions

Research on the reduction of tetrachloroaurate(III) by oxalate, where tetrachloromuconate(2-) could play a role, helps understand the kinetics and mechanisms of such redox reactions in acidic aqueous solutions, vital for various chemical processes (Maritz & Eldik, 1976).

Occupational Health Studies

Tetrachloromuconate(2-) might be relevant in occupational health studies like the Airwave Health Monitoring Study, which investigates health risks associated with exposure to certain chemicals (Elliott et al., 2014).

Understanding Genetic Basis in Bacteria

The study of the genetic basis of tetrathionate respiration in Salmonella typhimurium contributes to our understanding of microbial metabolism and could have implications for the development of novel biotechnologies (Hensel et al., 1999).

properties

Product Name

Tetrachloromuconate(2-)

Molecular Formula

C6Cl4O4-2

Molecular Weight

277.9 g/mol

IUPAC Name

(2E,4E)-2,3,4,5-tetrachlorohexa-2,4-dienedioate

InChI

InChI=1S/C6H2Cl4O4/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h(H,11,12)(H,13,14)/p-2/b3-1+,4-2+

InChI Key

OPEJMVTXTHBTBS-ZPUQHVIOSA-L

Isomeric SMILES

C(=C(/Cl)\C(=O)[O-])(\Cl)/C(=C(\Cl)/C(=O)[O-])/Cl

Canonical SMILES

C(=C(C(=O)[O-])Cl)(C(=C(C(=O)[O-])Cl)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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